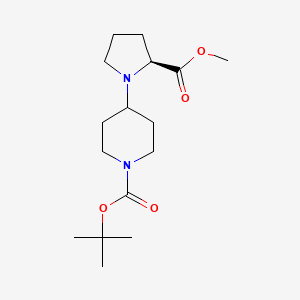

(S)-Tert-butyl 4-(2-(methoxycarbonyl)pyrrolidin-1-YL)piperidine-1-carboxylate

Description

Properties

Molecular Formula |

C16H28N2O4 |

|---|---|

Molecular Weight |

312.40 g/mol |

IUPAC Name |

tert-butyl 4-[(2S)-2-methoxycarbonylpyrrolidin-1-yl]piperidine-1-carboxylate |

InChI |

InChI=1S/C16H28N2O4/c1-16(2,3)22-15(20)17-10-7-12(8-11-17)18-9-5-6-13(18)14(19)21-4/h12-13H,5-11H2,1-4H3/t13-/m0/s1 |

InChI Key |

KVTGZILVAYPHHQ-ZDUSSCGKSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC[C@H]2C(=O)OC |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CCCC2C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tert-butyl 4-(2-(methoxycarbonyl)pyrrolidin-1-YL)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the pyrrolidine moiety through nucleophilic substitution. The final step involves esterification to introduce the tert-butyl ester group. Reaction conditions often include the use of organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to achieve high purity levels required for research and application.

Chemical Reactions Analysis

Types of Reactions

(S)-Tert-butyl 4-(2-(methoxycarbonyl)pyrrolidin-1-YL)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine or pyrrolidine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted piperidine or pyrrolidine derivatives.

Scientific Research Applications

(S)-Tert-butyl 4-(2-(methoxycarbonyl)pyrrolidin-1-YL)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential as a pharmacological agent, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Tert-butyl 4-(2-(methoxycarbonyl)pyrrolidin-1-YL)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- The methoxycarbonyl group in the target compound enhances polarity compared to hydrophobic analogs like tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate .

- Chiral centers (e.g., (S)-configuration) influence stereoselective interactions, as seen in analogs like (S)-tert-butyl 2-(((3-(4-(aminomethyl)phenyl)imidazo[1,2-b]pyridazin-6-yl)amino)methyl)pyrrolidine-1-carboxylate, where stereochemistry correlates with bioactivity .

Physicochemical Properties

Comparative data on solubility, hydrogen bonding, and rotatable bonds:

*LogP values estimated using iLOGP or XLOGP3 models.

Key Observations :

- Reduced rotatable bonds in tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate suggest higher conformational rigidity .

Biological Activity

(S)-Tert-butyl 4-(2-(methoxycarbonyl)pyrrolidin-1-YL)piperidine-1-carboxylate, with the CAS number 864291-82-7, is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant studies.

- Molecular Formula : C₁₆H₂₈N₂O₄

- Molecular Weight : 312.41 g/mol

- Boiling Point : Predicted at approximately 388.2 °C

- Density : 1.132 g/cm³

- pKa : Approximately 8.10 .

The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and transport proteins. Research indicates that it may act as a modulator of P-glycoprotein (P-gp), an important efflux transporter involved in multidrug resistance (MDR) in cancer cells. By inhibiting P-gp, the compound could enhance the efficacy of chemotherapeutic agents by increasing their intracellular concentrations .

Anticancer Properties

A study explored the effects of various compounds on P-gp and found that certain derivatives similar to this compound showed significant reversal of drug resistance in cancer cell lines. The compound demonstrated an ability to increase the retention of anticancer drugs like paclitaxel in resistant cell lines, suggesting its potential as an adjuvant therapy in cancer treatment .

Enzyme Inhibition

Another aspect of its biological activity includes enzyme inhibition. The compound has been tested for its inhibitory effects on bacterial topoisomerases, which are crucial for DNA replication and transcription. Compounds with structural similarities have shown low nanomolar inhibition against these enzymes, indicating that this compound may also exhibit antibacterial properties .

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for preparing (S)-tert-butyl 4-(2-(methoxycarbonyl)pyrrolidin-1-yl)piperidine-1-carboxylate?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving Boc-protection, coupling, and oxidation. For example, tert-butyl piperidine derivatives are often prepared using tert-butyloxycarbonyl (Boc) protecting groups to stabilize amines during synthesis. Key steps include:

- Coupling : Reacting tert-butyl piperidine-1-carboxylate with a pyrrolidine derivative under Mitsunobu or nucleophilic substitution conditions.

- Oxidation : Use of OXONE® (potassium peroxymonosulfate) to oxidize thioether intermediates to sulfones, as demonstrated in analogous syntheses of tert-butyl piperidine-carboxylate derivatives .

- Purification : Column chromatography (silica gel) or recrystallization to isolate enantiomerically pure (S)-isomers .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if airborne particles are generated .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Emergency Measures : In case of skin contact, wash immediately with soap and water. For eye exposure, flush with water for 15 minutes and seek medical attention .

Q. How is the compound characterized to confirm its stereochemical purity?

- Methodological Answer :

- Chiral HPLC : Employ chiral stationary phases (e.g., amylose or cellulose derivatives) to resolve enantiomers and calculate enantiomeric excess (ee).

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to determine absolute configuration from single-crystal data .

- NMR Spectroscopy : Analyze coupling constants (e.g., ) in H-NMR to confirm diastereomeric ratios and stereochemical assignments .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity or interactions with biological targets?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states in synthetic reactions (e.g., oxidation or coupling steps).

- Molecular Docking : Simulate interactions with proteins (e.g., enzymes or receptors) using software like AutoDock Vina. Focus on hydrogen bonding and hydrophobic contacts with the pyrrolidine and piperidine moieties .

- QSPR Models : Predict physicochemical properties (e.g., logP, solubility) to optimize pharmacokinetic profiles .

Q. How are data contradictions resolved between spectroscopic and crystallographic analyses?

- Methodological Answer :

- Cross-Validation : Compare H/C-NMR shifts with computed spectra (e.g., using ACD/Labs or Gaussian). Discrepancies in coupling constants may indicate conformational flexibility.

- SHELX Refinement : Adjust X-ray refinement parameters (e.g., thermal displacement factors) to resolve ambiguities in electron density maps. Overlay crystallographic and DFT-optimized structures to validate stereochemistry .

Q. What strategies mitigate racemization during functionalization of the pyrrolidine ring?

- Methodological Answer :

- Low-Temperature Reactions : Perform reactions below 0°C to reduce kinetic energy and prevent stereochemical scrambling.

- Chiral Auxiliaries : Use Evans auxiliaries or tert-butylsulfinamide to control stereochemistry during nucleophilic additions.

- Enzymatic Resolution : Lipases or esterases can selectively hydrolyze undes enantiomers, as shown in analogous piperidine syntheses .

Q. How does the compound’s stability under storage conditions impact experimental reproducibility?

- Methodological Answer :

- Storage Recommendations : Store at -20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the Boc group.

- Stability Testing : Monitor degradation via LC-MS over 6–12 months. Hydrolysis products (e.g., free piperidine) indicate instability, requiring reformulation with stabilizers (e.g., antioxidants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.